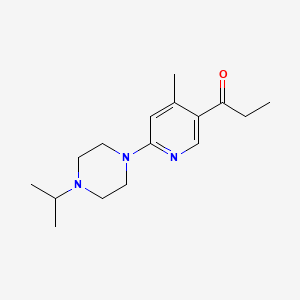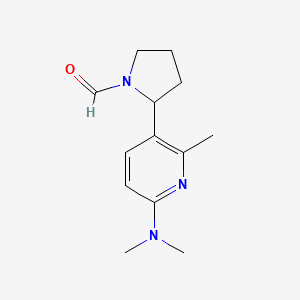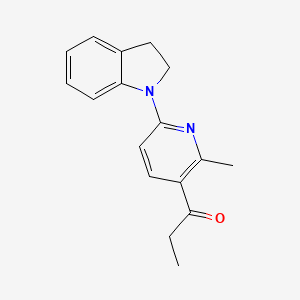
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an indoline moiety fused with a pyridine ring, making it a unique and versatile molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Pyridine Ring Formation: The pyridine ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The indoline and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Functionalization: The propan-1-one group is introduced through an acylation reaction using acyl chlorides or anhydrides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.
Aplicaciones Científicas De Investigación
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, neurodegenerative disorders, and bacterial infections.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool for chemical biology research, enabling the exploration of cellular processes and the development of new biochemical assays.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-one can be compared with other indoline and pyridine derivatives, such as:
Indolin-2-one Derivatives: These compounds share the indoline core structure and are known for their anticancer and antibacterial activities.
Pyridine Derivatives: Compounds with a pyridine ring are widely used in medicinal chemistry for their diverse pharmacological properties.
Hybrid Molecules: Hybrids of indoline and pyridine, similar to this compound, are explored for their enhanced biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of indoline and pyridine moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18N2O |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9H,3,10-11H2,1-2H3 |
Clave InChI |
BYIGRRLRMDOMDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





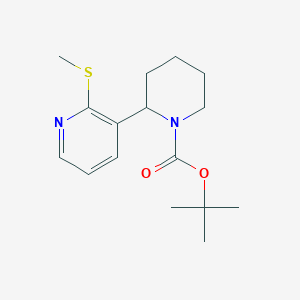

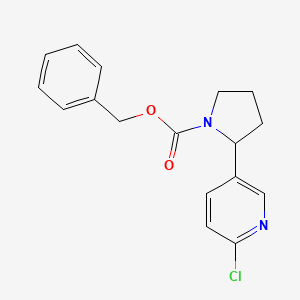


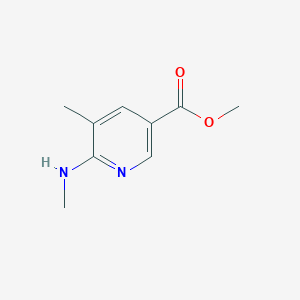
![2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)
